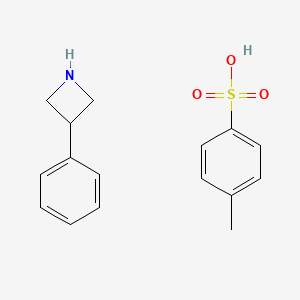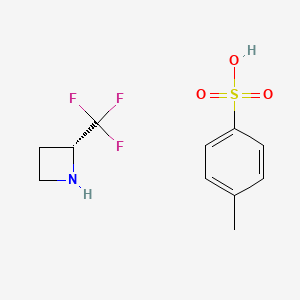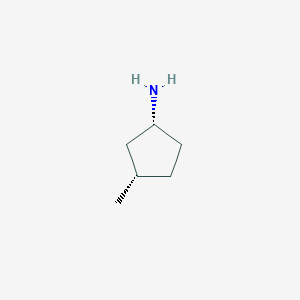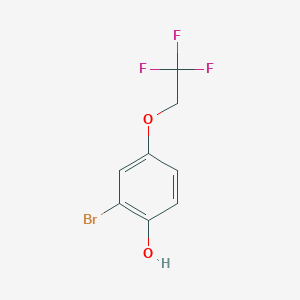
3-Phenyl-azetidine tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-azetidine tosylate: is a chemical compound with the molecular formula C16H19NO3S . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a phenyl group attached to the azetidine ring and a tosylate group, which is a common sulfonate ester used in organic synthesis. The unique structure of this compound imparts significant reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-azetidine tosylate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Phenyl Group: The phenyl group can be introduced through various methods, including Suzuki-Miyaura cross-coupling reactions.
Tosylation: The final step involves the tosylation of the azetidine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-azetidine tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The phenyl group and the azetidine ring can undergo oxidation and reduction reactions under suitable conditions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ring-Opening: Acidic conditions or nucleophiles like water or alcohols can facilitate ring-opening reactions.
Major Products:
- Substitution reactions yield various substituted azetidine derivatives.
- Oxidation and reduction reactions modify the phenyl group or the azetidine ring, leading to different oxidized or reduced products.
- Ring-opening reactions result in linear or branched compounds depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Phenyl-azetidine tosylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In medicinal chemistry, azetidine derivatives are explored for their potential as bioactive molecules. They are investigated for their roles as enzyme inhibitors, receptor modulators, and potential therapeutic agents .
Industry: The compound is used in the synthesis of polymers and materials with specific properties. Its reactivity and stability make it suitable for creating advanced materials with applications in coatings, adhesives, and more .
Wirkmechanismus
The mechanism of action of 3-Phenyl-azetidine tosylate involves its interaction with molecular targets through its reactive functional groups. The azetidine ring, due to its ring strain, can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. The phenyl group can participate in π-π interactions and other non-covalent interactions with biological targets. The tosylate group can be displaced by nucleophiles, facilitating the formation of new bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler analogue without the phenyl and tosylate groups.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: 3-Phenyl-azetidine tosylate is unique due to its combination of a strained azetidine ring, a phenyl group, and a tosylate group. This combination imparts distinct reactivity and stability, making it a versatile compound in various applications .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;3-phenylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.C7H8O3S/c1-2-4-8(5-3-1)9-6-10-7-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9-10H,6-7H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZVOHYBNQBHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate](/img/structure/B8187279.png)


